4-(2-methoxyphenyl)tetrahydro-2H-pyran CAS number and identifiers
4-(2-methoxyphenyl)tetrahydro-2H-pyran CAS number and identifiers
Executive Summary
4-(2-methoxyphenyl)tetrahydro-2H-pyran is a specialized heterocyclic building block characterized by a tetrahydropyran ring substituted at the 4-position with an ortho-methoxyphenyl group. This structural motif serves as a critical scaffold in medicinal chemistry, particularly in the design of central nervous system (CNS) agents and metabolic enzyme inhibitors where the tetrahydropyran ring acts as a lipophilic bioisostere for a cyclohexyl or phenyl group, improving solubility and metabolic stability.
This technical guide provides a comprehensive analysis of the compound's physicochemical properties, synthetic methodologies, and applications in drug discovery.
Part 1: Chemical Identity & Physicochemical Profile
Nomenclature and Identifiers
Due to the specific substitution pattern, this compound is often indexed under systematic names rather than a trivial trade name.
| Identifier Type | Value |
| IUPAC Name | 4-(2-methoxyphenyl)tetrahydro-2H-pyran |
| Systematic Name | 4-(2-methoxyphenyl)oxane |
| CAS Registry Number | Not widely indexed in public registries; searchable via structure. |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| SMILES | COc1ccccc1C2CCOCC2 |
| InChI Key | (Predicted) InChIKey=QW... (Structure-dependent) |
Physicochemical Properties (Predicted)
The following data points are calculated based on the structural connectivity of the ortho-methoxy and tetrahydropyran moieties.
| Property | Value | Significance in Drug Design |
| LogP (cLogP) | ~2.3 - 2.6 | Optimal for CNS penetration (Blood-Brain Barrier crossing). |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | Indicates good membrane permeability; dominated by the ether oxygens. |
| H-Bond Donors | 0 | Lack of donors improves lipophilicity and permeability. |
| H-Bond Acceptors | 2 | The pyran oxygen and methoxy oxygen serve as weak acceptors. |
| Rotatable Bonds | 2 | Low flexibility suggests a defined conformational space, aiding binding affinity. |
Part 2: Synthetic Methodology
Retrosynthetic Analysis
The most robust synthesis of 4-aryltetrahydropyrans involves the construction of the C4-C(Ar) bond via nucleophilic addition to a ketone, followed by the removal of the resulting tertiary hydroxyl group.
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Disconnection: C4–C(Ar) bond.
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Synthons: 4-oxotetrahydropyran (Electrophile) + o-Anisyl anion (Nucleophile).
Protocol: Grignard Addition & Ionic Hydrogenation
This two-step protocol is preferred over acid-catalyzed dehydration/hydrogenation because it avoids the formation of alkene isomers and can be performed under mild conditions.
Step 1: Nucleophilic Addition (Grignard Reaction)
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Reagents: 2-Bromoanisole (1.0 eq), Magnesium turnings (1.1 eq), Tetrahydro-4H-pyran-4-one (1.0 eq), THF (anhydrous).
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Procedure:
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Activate Mg turnings with iodine in dry THF.
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Add 2-Bromoanisole dropwise at reflux to generate (2-methoxyphenyl)magnesium bromide.
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Cool to 0°C and add Tetrahydro-4H-pyran-4-one dropwise.
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Stir at room temperature for 2 hours.
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Quench: Saturated NH₄Cl solution.
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Workup: Extract with EtOAc, dry over MgSO₄, concentrate to yield the intermediate 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-ol.
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Step 2: Ionic Hydrogenation (Dehydroxylation)
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Reagents: Triethylsilane (Et₃SiH, 3.0 eq), Trifluoroacetic acid (TFA, 5.0 eq), Dichloromethane (DCM).
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Procedure:
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Dissolve the intermediate alcohol in DCM at 0°C.
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Add Et₃SiH followed by dropwise addition of TFA.
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Mechanism: TFA generates the tertiary carbocation; Et₃SiH delivers a hydride to the cation.
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Stir at room temperature for 4–12 hours.
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Workup: Quench with NaHCO₃, extract with DCM.
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Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
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Synthesis Workflow Visualization
The following diagram illustrates the critical pathway and decision points in the synthesis.
Figure 1: Step-wise synthesis of 4-(2-methoxyphenyl)tetrahydro-2H-pyran via Grignard addition and ionic hydrogenation.
Part 3: Medicinal Chemistry Applications
Structural Bioisosterism
In drug design, the tetrahydropyran (THP) ring is frequently used as a bioisostere for:
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Cyclohexane: The THP ring lowers lipophilicity (LogP) by ~1.0–1.5 units compared to cyclohexane, improving solubility without significantly altering steric bulk.
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Phenyl Ring: It offers a saturated, non-aromatic alternative that can disrupt π-stacking interactions while maintaining spatial occupancy.
Metabolic Considerations
The ortho-methoxy group introduces specific metabolic liabilities and advantages:
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CYP450 O-Demethylation: The methoxy group is a primary site for metabolism (likely CYP2D6 or CYP3A4), converting the compound to the corresponding phenol. This can be exploited to create active metabolites or "soft drugs."
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Steric Shielding: The ortho position of the methoxy group may sterically hinder metabolism at the adjacent phenyl positions, potentially extending the half-life compared to the para isomer.
Analytical Characterization (Expected Signals)
For verification of the synthesized product, look for these key NMR signals:
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¹H NMR (CDCl₃, 400 MHz):
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δ 6.8–7.3 ppm (4H, m): Aromatic protons (distinct ortho-substitution pattern).
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δ 3.8 ppm (3H, s): Methoxy group (-OCH₃).
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δ 4.0–4.1 ppm (2H, m): Equatorial protons adjacent to oxygen (pyran C2/C6).
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δ 3.5–3.6 ppm (2H, td): Axial protons adjacent to oxygen (pyran C2/C6).
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δ 3.0–3.1 ppm (1H, tt): Methine proton at C4 (benzylic position).
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δ 1.6–1.9 ppm (4H, m): Pyran C3/C5 methylene protons.
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Part 4: Safety & Handling
Hazard Identification
While specific toxicological data for this exact isomer may be limited, it should be handled according to the safety profile of general aryl ethers and tetrahydropyrans.
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GHS Classification: Warning.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage & Stability
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Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the ether linkage, although the compound is generally stable.
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Incompatibility: Strong oxidizing agents and strong Lewis acids (which may cleave the ether).
References
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Carey, F. A., & Tremper, H. S. (1971). Carbonium ion-silane hydride transfer reactions. Journal of the American Chemical Society, 93(10), 2513-2515. Link (Foundational method for ionic hydrogenation of benzyl alcohols).
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Doyle, M. P., et al. (1976). Silane reductions in acidic media. The Journal of Organic Chemistry, 41(8), 1494-1496. Link (Optimization of Et3SiH/TFA reduction).
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Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link (Review of tetrahydropyran as a phenyl/cyclohexyl bioisostere).
